molecular formula C14H15N3O3S2 B2709093 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2097903-98-3

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2709093
CAS No.: 2097903-98-3
M. Wt: 337.41
InChI Key: QEYXWTOUHFKLPX-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan and thiophene derivatives, followed by their coupling with a pyrazole sulfonamide precursor. Key steps include:

    Preparation of Furan and Thiophene Derivatives: These heterocycles are often synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The furan and thiophene derivatives are coupled with a pyrazole sulfonamide under conditions that facilitate the formation of the desired product. This step may involve the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfonamide group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the heterocyclic rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution but may include the use of halogenating agents or nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s heterocyclic rings and sulfonamide group make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism by which N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways Involved: The exact pathways depend on the biological context but could involve modulation of oxidative stress, inflammation, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide
  • N-[2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide
  • N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-4-sulfonamide

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the combination of furan, thiophene, and pyrazole sulfonamide moieties in a single molecule. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, distinguishing it from simpler analogs.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-17-9-12(7-15-17)22(18,19)16-8-13(11-4-6-21-10-11)14-3-2-5-20-14/h2-7,9-10,13,16H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYXWTOUHFKLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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